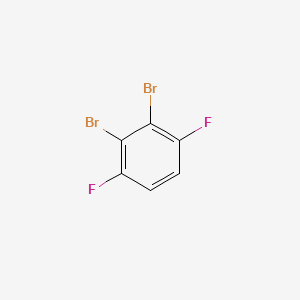
2,3-Dibromo-1,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1,4-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.887. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key physicochemical properties of 2,3-Dibromo-1,4-difluorobenzene, and how do they influence experimental design?
- Molecular formula : C₆H₂Br₂F₂; Molecular weight : 271.88 g/mol; Density : ~2.087 g/cm³ (predicted); Boiling point : ~216.3°C (predicted) .
- Methodological considerations : Low solubility in water (0.0182 mg/mL) necessitates use of polar aprotic solvents (e.g., DMF, DMSO) for reactions. The compound’s high LogP (XLOGP3: 3.5) indicates lipophilicity, influencing partitioning in extraction protocols .
- Safety note : Store at 2–8°C to minimize decomposition .
Q. What safety protocols are critical when handling this compound?
- Hazards : Classified for acute toxicity (oral), skin/eye irritation, and respiratory irritation. Releases toxic fumes (e.g., HBr, HF) under decomposition .
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors/aerosols .
- Emergency procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention .
Q. What are common synthetic routes for preparing this compound?
- Stepwise halogenation :
Fluorination : Introduce fluorine groups via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor®).
Bromination : Use Br₂ with Fe or AlBr₃ as a catalyst to achieve regioselective bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective bromination in polyhalogenated benzene derivatives?
- Catalyst selection : AlBr₃ enhances bromine electrophilicity, favoring para-substitution in fluorinated precursors .
- Temperature control : Moderate temperatures (40–60°C) reduce side reactions (e.g., di-bromination at unintended positions).
- Monitoring : Use GC-MS or HPLC to track reaction progress and intermediate stability .
Q. What are the stability and decomposition profiles of this compound under varying conditions?
- Thermal stability : Stable below 200°C; decomposes at higher temperatures, releasing HBr and HF .
- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH), necessitating isolation in inert atmospheres .
- Storage : Degradation is minimized at 2–8°C; monitor for discoloration (yellowing indicates decomposition) .
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-withdrawing effect : Fluorine groups deactivate the benzene ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to enhance reactivity .
- Ortho effect : Bromine at positions 2 and 3 creates steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .
Q. What toxicological data are available for risk assessment in laboratory settings?
- Acute toxicity : LD₅₀ (oral, rat) data is pending, but structural analogs suggest moderate toxicity.
- Chronic exposure : Limited data; assume potential organ toxicity (liver/kidney) based on brominated aromatic compounds .
- Mitigation : Implement air monitoring and biological exposure indices (BEIs) for lab personnel .
Q. Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 216.3°C (predicted) | |
| Solubility in Water | 0.0182 mg/mL | |
| LogP (XLOGP3) | 3.5 | |
| Synthetic Accessibility | 1.54 (scale: 1=easy, 10=hard) |
属性
IUPAC Name |
2,3-dibromo-1,4-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZEQOJTJIFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-33-8 |
Source


|
| Record name | 2,3-Dibromo-1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













